molecular formula C20H15F6N5O2S2 B395908 4-[2-AMINO-3-CYANO-4,4-BIS(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-CYCLOPENTA[B]PYRIDIN-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE

4-[2-AMINO-3-CYANO-4,4-BIS(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-CYCLOPENTA[B]PYRIDIN-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B395908
M. Wt: 535.5g/mol
InChI Key: XPBQUFBHCFHSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-AMINO-3-CYANO-4,4-BIS(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-CYCLOPENTA[B]PYRIDIN-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amino, cyano, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-AMINO-3-CYANO-4,4-BIS(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-CYCLOPENTA[B]PYRIDIN-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[b]pyridine ring system, introduction of the trifluoromethyl groups, and subsequent functionalization to introduce the amino, cyano, and thiazolyl groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents, including dimethylformamide and dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[2-AMINO-3-CYANO-4,4-BIS(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-CYCLOPENTA[B]PYRIDIN-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of 4-[2-AMINO-3-CYANO-4,4-BIS(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-CYCLOPENTA[B]PYRIDIN-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[2-AMINO-3-CYANO-4,4-BIS(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-CYCLOPENTA[B]PYRIDIN-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE include:

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups and its complex ring structure, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C20H15F6N5O2S2

Molecular Weight

535.5g/mol

IUPAC Name

4-[2-amino-3-cyano-4,4-bis(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl]-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C20H15F6N5O2S2/c21-19(22,23)18(20(24,25)26)13-2-1-3-15(13)31(16(28)14(18)10-27)11-4-6-12(7-5-11)35(32,33)30-17-29-8-9-34-17/h4-9H,1-3,28H2,(H,29,30)

InChI Key

XPBQUFBHCFHSPQ-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)N(C(=C(C2(C(F)(F)F)C(F)(F)F)C#N)N)C3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Canonical SMILES

C1CC2=C(C1)N(C(=C(C2(C(F)(F)F)C(F)(F)F)C#N)N)C3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Origin of Product

United States

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